

Application Notes and Protocols for Labeling Peptides with Cy7 SE (nosulfo)

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Compound of Interest

Compound Name: Cy7 SE (nosulfo)

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Introduction

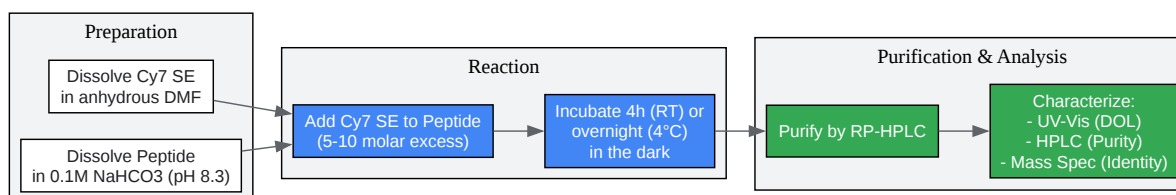
This document provides a comprehensive guide for the covalent labeling of peptides with Cyanine7 (Cy7) succinimidyl ester (SE), non-sulfonated (nosulfo) version. Cy7 is a near-infrared (NIR) fluorescent dye widely used for in vivo imaging and other fluorescence-based assays due to its deep tissue penetration and minimal autofluorescence.^[1] The N-hydroxysuccinimide (NHS) ester functional group of Cy7 SE readily reacts with primary amines on a peptide, such as the N-terminal α -amine or the ϵ -amine of lysine side chains, to form a stable, covalent amide bond.^{[2][3][4]}

The non-sulfonated nature of this dye derivative means it is hydrophobic and must be dissolved in a water-miscible organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), before its addition to the aqueous peptide solution.^{[2][4][5]} This protocol will cover the entire workflow, including reagent preparation, the labeling reaction, purification of the conjugate, and final characterization.

Chemical Principle of Conjugation

The labeling reaction is a nucleophilic acyl substitution. The deprotonated primary amine on the peptide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond linking the peptide to the Cy7 dye and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is highly pH-dependent, with optimal

rates achieved in the slightly alkaline range of pH 8.0-8.5, which ensures the target amino group is sufficiently nucleophilic while minimizing the competing hydrolysis of the NHS ester.[2][3][6]



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